1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
Overview
Description
1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a useful research compound. Its molecular formula is C18H18ClFN2O and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-butanol is 332.1091691 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Benzimidazole derivatives, including fluorobenzyl and chlorofluorobenzyl variations, have been synthesized for further chemical exploration and modification. The synthesis processes often involve fluorination and the introduction of various substituents to explore their chemical behavior and potential applications in different fields (F. Hida et al., 1995; A. Banu et al., 2014).
Chemical Sensing and Fluorescence
Certain benzimidazole and benzothiazole conjugates have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds exhibit large Stokes shifts and sensitivity towards these ions, highlighting their potential in chemical sensing applications (G. Suman et al., 2019).
Crystal Structure Analysis
The crystal structures of benzimidazole derivatives have been analyzed to understand their molecular packing, hydrogen bonding, and other structural characteristics. This research provides insights into how these molecules interact at the atomic level, which is crucial for designing materials with specific properties (S. Özbey et al., 2004).
Liquid Crystal Applications
Chiral benzimidazole derivatives have been synthesized and tested for their mesomorphic properties, including phase transitions and antiferroelectric smectic phases. These findings are important for the development of new liquid crystal displays and optical devices (K. Milewska et al., 2015).
Antimicrobial and Antifungal Agents
Benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. For example, certain compounds exhibit activity against enteroviruses by targeting nonstructural proteins critical for viral replication (A. D. De Palma et al., 2008). Moreover, some benzimidazolium salts show inhibitory effects on enzymes like α-glycosidase and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and diabetes (Selma Bal et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that similar compounds can act as alkylating agents during the synthesis of various derivatives . They can also participate in free radical reactions .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in the synthesis of other compounds .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds are sensitive to moisture . Additionally, they should be stored in a well-ventilated place and their containers should be kept tightly closed .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c1-2-6-17(23)18-21-15-9-3-4-10-16(15)22(18)11-12-13(19)7-5-8-14(12)20/h3-5,7-10,17,23H,2,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCNFZWDYKZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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